molecular formula C9H17NO B14331538 4,5-Dimethyl-2-(2-methylpropyl)-2,3-dihydro-1,3-oxazole CAS No. 98352-21-7

4,5-Dimethyl-2-(2-methylpropyl)-2,3-dihydro-1,3-oxazole

Cat. No.: B14331538
CAS No.: 98352-21-7
M. Wt: 155.24 g/mol
InChI Key: AICZFOWRMYCIAJ-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(2-methylpropyl)-2,3-dihydro-1,3-oxazole is an organic compound belonging to the oxazole family It is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-(2-methylpropyl)-2,3-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropylamine with 4,5-dimethyl-2-oxazoline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-(2-methylpropyl)-2,3-dihydro-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and strong bases are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4,5-Dimethyl-2-(2-methylpropyl)-2,3-dihydro-1,3-oxazole has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4,5-Dimethyl-2-(2-methylpropyl)-2,3-dihydro-1,3-oxazole exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethyl-2-isobutyloxazole
  • 4,5-Dimethyl-2-(2-methylpropyl)thiazole

Comparison

Compared to similar compounds, 4,5-Dimethyl-2-(2-methylpropyl)-2,3-dihydro-1,3-oxazole exhibits unique reactivity and stability. Its oxazole ring structure provides distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

98352-21-7

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4,5-dimethyl-2-(2-methylpropyl)-2,3-dihydro-1,3-oxazole

InChI

InChI=1S/C9H17NO/c1-6(2)5-9-10-7(3)8(4)11-9/h6,9-10H,5H2,1-4H3

InChI Key

AICZFOWRMYCIAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(N1)CC(C)C)C

Origin of Product

United States

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